molecular formula C9H15NO3 B1428038 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1249301-51-6

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B1428038
M. Wt: 185.22 g/mol
InChI Key: KHUJCPIZXYPAQU-UHFFFAOYSA-N
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Description

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1249301-51-6 . It has a molecular weight of 185.22 . The IUPAC name for this compound is 1- { [isopropyl (methyl)amino]carbonyl}cyclopropanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3/c1-6(2)10(3)7(11)9(4-5-9)8(12)13/h6H,4-5H2,1-3H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the information I found.

Scientific Research Applications

Inhibition of Mycobacterial Mycolic Acid Biosynthesis

One of the primary applications of compounds structurally related to 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid is in the inhibition of mycobacterial mycolic acid biosynthesis. The synthesis of methyl esters of cyclopropane and cyclopropene fatty acids, like 1-alkylcyclopropene-3-carboxylic acids, has been shown to act as inhibitors of mycolic acid biosynthesis. This is significant in the context of targeting mycobacteria, which are known for their robust cell walls containing mycolic acids (Hartmann et al., 1994).

Synthesis of Heterocyclic Derivatives

The compound has been used as a precursor in the synthesis of new heterocyclic derivatives comprising thiadiazole and 1,2,4-triazole moieties. Such compounds are synthesized using cyclopropane dicarboxylic acid derivatives, showcasing the versatility of cyclopropane-based structures in medicinal chemistry (Sharba et al., 2005).

Ethylene Precursor Studies in Plants

Cyclopropane carboxylic acid derivatives are significant in the study of ethylene production in plants. For example, 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, has been identified as an ethylene precursor in higher plants. This is crucial in understanding the biochemical pathways of ethylene, a critical hormone in plant biology (Hoffman et al., 1982).

Development of Biological Active Compounds

Cyclopropane-containing compounds, including those related to 1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid, have been explored for their biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties. The cyclopropane moiety's role in restricting compound conformation is instrumental in enhancing activity and studying bioactive conformations (Coleman & Hudson, 2016).

Inhibition of Apple Ethylene Production

Derivatives of cyclopropane carboxylic acid, like cyclopropane-1,1-dicarboxylic acid, have been studied for their inhibitory effects on ethylene production in apples. This is particularly important in post-harvest physiology of fruits, where controlling ethylene production can significantly impact shelf life and fruit quality (Dourtoglou & Koussissi, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10(3)7(11)9(4-5-9)8(12)13/h6H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUJCPIZXYPAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
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1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid

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